N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-phenylbutanamide
Description
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c20-10-11-22-17(16-9-12-23-14-16)13-19-18(21)8-4-7-15-5-2-1-3-6-15/h1-3,5-6,9,12,14,17,20H,4,7-8,10-11,13H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVQXCNIWMGNAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCC(C2=CSC=C2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-phenylbutanamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the hydroxyethoxy intermediate: This step might involve the reaction of ethylene oxide with a suitable alcohol under basic conditions to form the hydroxyethoxy group.
Introduction of the thiophene ring: The thiophene ring could be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Formation of the phenylbutanamide moiety: This could involve the reaction of a phenylbutanoic acid derivative with an amine to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or borane can be employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be used in the presence of a catalyst like iron or aluminum chloride.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Introduction of various functional groups onto the thiophene ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in drug discovery.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-phenylbutanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions
Biological Activity
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-phenylbutanamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Molecular Formula : C18H23NO4S
- Molecular Weight : 357.44 g/mol
- Functional Groups : Hydroxyethoxy group, thiophene ring, and phenylbutanamide structure.
The presence of these functional groups suggests that the compound may interact with various biological targets, potentially influencing multiple biochemical pathways.
The biological activity of this compound may involve:
- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.
- Receptor Binding : It could bind to receptors involved in neurotransmission or inflammation, modulating physiological responses.
- Cell Signaling Pathways : The compound may affect signaling cascades that regulate cell growth, apoptosis, or immune responses.
Pharmacological Effects
Research indicates several potential pharmacological effects:
- Anti-inflammatory Activity : Studies suggest that the compound may reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases.
- Anticancer Properties : Preliminary investigations have shown that it can induce apoptosis in cancer cell lines, suggesting a role in cancer therapy.
- Neuroprotective Effects : The compound may offer neuroprotective benefits by modulating oxidative stress and neuroinflammation.
Case Studies and Research Findings
- Anti-inflammatory Studies :
-
Anticancer Research :
- A study involving human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers.
- Neuroprotective Investigations :
Comparative Analysis
A comparison with similar compounds reveals unique aspects of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(2-hydroxyethoxy)-N'-(thiophen-3-yl)acetamide | Hydroxyethoxy and thiophene | Mild anti-inflammatory effects |
| N-(4-fluorophenyl)-4-methylbutanamide | Fluorine substitution | Stronger anticancer activity |
The unique combination of the hydroxyethoxy group and the thiophene moiety in our compound enhances its biological activity compared to structurally similar compounds.
Comparison with Similar Compounds
Research Findings and Implications
- Synthesis Flexibility : The target compound’s hydroxyethoxy group could be synthesized via analogous methods to Compound A, substituting bromine with hydroxylation steps. However, this requires optimization to avoid side reactions .
- Instead, its thiophene and phenyl groups could facilitate interactions with other receptors (e.g., serotonin or adenosine receptors).
- Solubility vs. Bioavailability : The hydroxyethoxy group improves aqueous solubility compared to bromoethoxy (Compound A), but its impact on blood-brain barrier penetration remains untested.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
